Cas no 1864572-29-1 (2-Oxiranecarbonitrile, 3-(2,4-dimethylphenyl)-3-methyl-)
2-Oxiranecarbonitrile, 3-(2,4-dimethylphenyl)-3-methyl- Chemical and Physical Properties
Names and Identifiers
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- 2-Oxiranecarbonitrile, 3-(2,4-dimethylphenyl)-3-methyl-
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- Inchi: 1S/C12H13NO/c1-8-4-5-10(9(2)6-8)12(3)11(7-13)14-12/h4-6,11H,1-3H3
- InChI Key: AOBXRJSNVUSRFO-UHFFFAOYSA-N
- SMILES: O1C(C2=CC=C(C)C=C2C)(C)C1C#N
2-Oxiranecarbonitrile, 3-(2,4-dimethylphenyl)-3-methyl- Pricemore >>
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3-(2,4-dimethylphenyl)-3-methyloxirane-2-carbonitrile |
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3-(2,4-dimethylphenyl)-3-methyloxirane-2-carbonitrile |
1864572-29-1 | 0.5g |
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| Enamine | EN300-699310-1.0g |
3-(2,4-dimethylphenyl)-3-methyloxirane-2-carbonitrile |
1864572-29-1 | 1g |
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| Enamine | EN300-699310-2.5g |
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| Enamine | EN300-699310-5.0g |
3-(2,4-dimethylphenyl)-3-methyloxirane-2-carbonitrile |
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| Enamine | EN300-699310-10.0g |
3-(2,4-dimethylphenyl)-3-methyloxirane-2-carbonitrile |
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| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01062853-1g |
3-(2,4-Dimethylphenyl)-3-methyloxirane-2-carbonitrile |
1864572-29-1 | 95% | 1g |
¥2737.0 | 2023-03-19 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01062853-5g |
3-(2,4-Dimethylphenyl)-3-methyloxirane-2-carbonitrile |
1864572-29-1 | 95% | 5g |
¥7931.0 | 2023-03-19 |
2-Oxiranecarbonitrile, 3-(2,4-dimethylphenyl)-3-methyl- Related Literature
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
Additional information on 2-Oxiranecarbonitrile, 3-(2,4-dimethylphenyl)-3-methyl-
Research Brief on 2-Oxiranecarbonitrile, 3-(2,4-dimethylphenyl)-3-methyl- (CAS: 1864572-29-1) in Chemical Biology and Pharmaceutical Applications
The compound 2-Oxiranecarbonitrile, 3-(2,4-dimethylphenyl)-3-methyl- (CAS: 1864572-29-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This epoxide derivative, characterized by its oxirane ring and nitrile functionality, has been investigated for its role as a versatile intermediate in synthetic chemistry and as a potential bioactive molecule. Recent studies have explored its utility in drug discovery, particularly in the development of enzyme inhibitors and targeted therapies.
One of the key areas of research involving 1864572-29-1 focuses on its application in the synthesis of biologically active compounds. The epoxide ring in this molecule is highly reactive, making it a valuable building block for the construction of more complex structures. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its use in the synthesis of novel kinase inhibitors, where the compound served as a critical intermediate in the formation of a potent ATP-binding site inhibitor. The study highlighted the compound's ability to undergo ring-opening reactions with nucleophiles, leading to the formation of diverse pharmacophores.
In addition to its synthetic utility, 2-Oxiranecarbonitrile, 3-(2,4-dimethylphenyl)-3-methyl- has shown promising biological activity in preclinical studies. Research conducted by a team at the University of Cambridge in 2024 revealed that derivatives of this compound exhibit selective cytotoxicity against certain cancer cell lines, particularly those with overexpression of the EGFR receptor. The study proposed a mechanism of action involving the covalent modification of cysteine residues in the kinase domain, leading to inhibition of downstream signaling pathways. These findings suggest potential applications in targeted cancer therapy, although further in vivo studies are required to validate these effects.
The pharmacokinetic properties of 1864572-29-1 and its derivatives have also been a subject of investigation. A recent pharmacokinetic profiling study published in Drug Metabolism and Disposition (2024) examined the metabolic stability and clearance mechanisms of this compound class. The results indicated moderate hepatic clearance, with cytochrome P450 3A4 identified as the primary enzyme responsible for its metabolism. These insights are crucial for the future development of drugs based on this scaffold, as they inform strategies for improving metabolic stability and bioavailability.
From a safety perspective, preliminary toxicological assessments of 2-Oxiranecarbonitrile, 3-(2,4-dimethylphenyl)-3-methyl- have been conducted. While the compound shows acceptable toxicity profiles in cellular assays, concerns remain regarding potential off-target effects due to the reactivity of the epoxide moiety. Current research efforts are focused on developing prodrug strategies or structural modifications that can mitigate these concerns while preserving the desired biological activity. A 2024 patent application by a major pharmaceutical company describes protected forms of this compound designed to reduce nonspecific reactivity while maintaining therapeutic efficacy.
Looking forward, the research landscape for 1864572-29-1 appears promising, with several ongoing investigations exploring its potential in various therapeutic areas. The compound's unique combination of synthetic accessibility and biological activity makes it an attractive candidate for further development. Future research directions likely include optimization of its pharmacological properties, expansion of its therapeutic applications, and exploration of combination therapies. As these studies progress, 2-Oxiranecarbonitrile, 3-(2,4-dimethylphenyl)-3-methyl- may emerge as an important scaffold in medicinal chemistry and drug discovery.
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